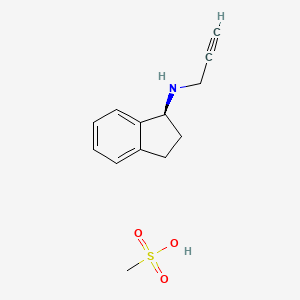

(S)-Rasagiline Mesylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: : In chemistry, S-PAI mesylate is used as a precursor for the synthesis of various indanone derivatives, which have applications in organic synthesis and medicinal chemistry .

Biology: : In biological research, S-PAI mesylate is used to study the inhibition of monoamine oxidase B and its effects on neuronal signaling pathways .

Medicine: : S-PAI mesylate is primarily used in the treatment of Parkinson’s disease due to its ability to inhibit monoamine oxidase B, thereby increasing the levels of dopamine in the brain .

Industry: : In the pharmaceutical industry, S-PAI mesylate is used in the formulation of drugs for the treatment of neurodegenerative diseases .

Mécanisme D'action

Target of Action

(S)-Rasagiline Mesylate, also known as TVP1022 Mesylate, is a highly potent selective irreversible inhibitor of monoamine oxidase (MAO) with IC50s of 4.43 nM and 412 nM for rat brain MAO B and A activity, respectively . The primary targets of this compound are the MAO enzymes, specifically MAO B and A, which play a crucial role in the metabolism of monoamine neurotransmitters .

Mode of Action

TVP1022 Mesylate interacts with its targets, the MAO enzymes, by irreversibly inhibiting their activity. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . Furthermore, TVP1022 Mesylate has been found to activate the p42/44 mitogen-activated protein kinase (MAPK) signaling pathway .

Biochemical Pathways

The inhibition of MAO enzymes by TVP1022 Mesylate affects the metabolic pathways of monoamine neurotransmitters. By preventing the breakdown of these neurotransmitters, the compound can influence various neurological processes. Additionally, the activation of the MAPK signaling pathway can lead to various downstream effects, including the phosphorylation of protein kinase C and glycogen synthase kinase-3β .

Result of Action

The inhibition of MAO enzymes and the subsequent increase in monoamine neurotransmitters can have various molecular and cellular effects. For instance, TVP1022 Mesylate has been found to exert neuroprotective and cytoprotective effects . It is also cardioprotective in rat models . These effects are believed to involve the stabilization of mitochondrial membrane potential and the induction of Bcl-2 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: : La préparation du mésylate de S-PAI implique la synthèse de la rasagiline suivie de sa conversion en sel de mésylate. La synthèse de la rasagiline implique généralement la réaction de la propargylamine avec la 1-indanone pour former l'intermédiaire, qui est ensuite converti en rasagiline. Le sel de mésylate est formé en faisant réagir la rasagiline avec l'acide méthanesulfonique dans des conditions contrôlées .

Méthodes de Production Industrielle: : La production industrielle du mésylate de S-PAI implique des techniques de cristallisation à grande échelle pour contrôler la taille des particules et la pureté. Le processus garantit que le produit final répond aux spécifications requises pour une utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de Réactions: : Le mésylate de S-PAI subit diverses réactions chimiques, notamment des réactions de substitution nucléophile et d'élimination. Le groupe mésylate est un bon groupe partant, ce qui le rend approprié pour ces types de réactions .

Réactifs et Conditions Courantes: : Les réactifs courants utilisés dans les réactions impliquant le mésylate de S-PAI comprennent le chlorure de méthanesulfonyle pour la formation du groupe mésylate, et des nucléophiles forts tels que l'azoture de sodium ou le tert-butylate de potassium pour les réactions de substitution .

Principaux Produits: : Les principaux produits formés à partir de réactions impliquant le mésylate de S-PAI dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution nucléophile peuvent conduire à la formation de divers dérivés d'indanone substitués .

Applications de la Recherche Scientifique

Chimie: : En chimie, le mésylate de S-PAI est utilisé comme précurseur pour la synthèse de divers dérivés d'indanone, qui ont des applications en synthèse organique et en chimie médicinale .

Biologie: : En recherche biologique, le mésylate de S-PAI est utilisé pour étudier l'inhibition de la monoamine oxydase B et ses effets sur les voies de signalisation neuronale .

Médecine: : Le mésylate de S-PAI est principalement utilisé dans le traitement de la maladie de Parkinson en raison de sa capacité à inhiber la monoamine oxydase B, augmentant ainsi les niveaux de dopamine dans le cerveau .

Industrie: : Dans l'industrie pharmaceutique, le mésylate de S-PAI est utilisé dans la formulation de médicaments pour le traitement des maladies neurodégénératives .

Mécanisme d'Action

Mécanisme: : Le mésylate de S-PAI exerce ses effets en inhibant sélectivement et irréversiblement la monoamine oxydase B (MAO-B). Cette inhibition empêche la dégradation de la dopamine, ce qui entraîne une augmentation des niveaux de dopamine dans le cerveau, ce qui aide à soulager les symptômes de la maladie de Parkinson .

Cibles Moléculaires et Voies: : La principale cible moléculaire du mésylate de S-PAI est la monoamine oxydase B. L'inhibition de cette enzyme affecte diverses voies de signalisation neuronale, y compris celles impliquées dans la régulation de l'humeur et du mouvement .

Comparaison Avec Des Composés Similaires

Composés Similaires: : Les composés similaires au mésylate de S-PAI comprennent d'autres inhibiteurs de la monoamine oxydase tels que la sélégiline et la safinamide .

Unicité: : Le mésylate de S-PAI est unique dans son inhibition sélective et irréversible de la monoamine oxydase B, ce qui le rend particulièrement efficace dans le traitement de la maladie de Parkinson. Contrairement aux autres inhibiteurs de la monoamine oxydase, le mésylate de S-PAI a une affinité relativement faible pour la monoamine oxydase A, réduisant ainsi le risque d'effets secondaires associés à une inhibition non sélective .

Propriétés

IUPAC Name |

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

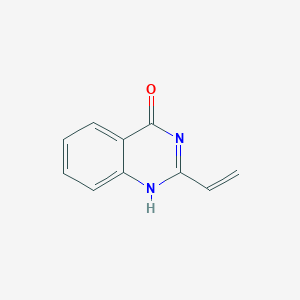

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)